{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine
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Overview
Description
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine is a complex organic compound that features a sulfonyl group attached to a prop-2-enylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine typically involves multiple steps, starting from readily available starting materials. One common route involves the alkylation of 5-(tert-butyl)-2-butoxyphenol with an appropriate sulfonyl chloride, followed by the introduction of the prop-2-enylamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The prop-2-enylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The prop-2-enylamine moiety can also interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-methoxyphenylboronic acid
- tert-Butyl 5-bromopentanoate
Uniqueness
What sets {[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}prop-2-enylamine apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective inhibition or modulation of biological targets.
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-butoxy-5-tert-butyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-6-8-12-21-15-10-9-14(17(3,4)5)13-16(15)22(19,20)18-11-7-2/h7,9-10,13,18H,2,6,8,11-12H2,1,3-5H3 |
InChI Key |
AOACDEVRJVWIFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCC=C |
Origin of Product |
United States |
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